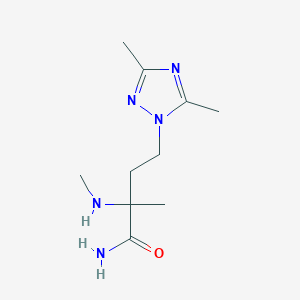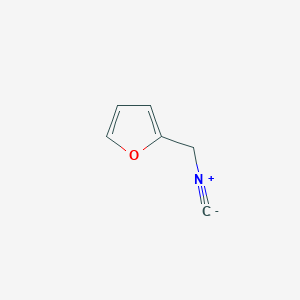
2-(Isocyanomethyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isocyanomethyl)furan is an organic compound characterized by the presence of an isocyanomethyl group attached to a furan ring. The compound has the molecular formula C6H5NO and a molecular weight of 107.11 g/mol . It is a member of the furan family, which is known for its aromatic properties and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanomethyl)furan typically involves the reaction of furan with isocyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanomethyl group . The reaction can be represented as follows:
Furan+Isocyanomethyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or gold nanoparticles can enhance the reaction rate and yield . Additionally, the reaction can be scaled up using microreactor technology, which allows for precise control over reaction conditions and minimizes the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isocyanomethyl)furan undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-methanol derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Isocyanomethyl)furan has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(Isocyanomethyl)furan involves its interaction with various molecular targets and pathways. The isocyanomethyl group can act as a nucleophile or electrophile, depending on the reaction conditions . In biological systems, the compound may interact with enzymes and proteins, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Isocyanomethyl)pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
2-(Isocyanomethyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(Isocyanomethyl)benzene: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
2-(Isocyanomethyl)furan is unique due to its furan ring, which imparts distinct aromatic properties and reactivity compared to other heterocyclic compounds. The presence of the isocyanomethyl group further enhances its versatility in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
2920-07-2 |
|---|---|
Molekularformel |
C6H5NO |
Molekulargewicht |
107.11 g/mol |
IUPAC-Name |
2-(isocyanomethyl)furan |
InChI |
InChI=1S/C6H5NO/c1-7-5-6-3-2-4-8-6/h2-4H,5H2 |
InChI-Schlüssel |
GFMCZLFTIHYPHD-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




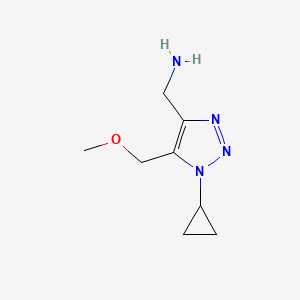
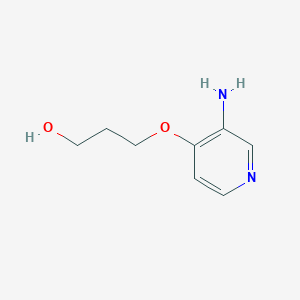

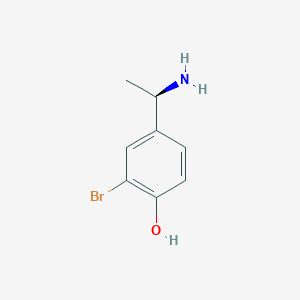
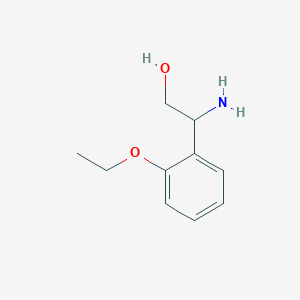
![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)
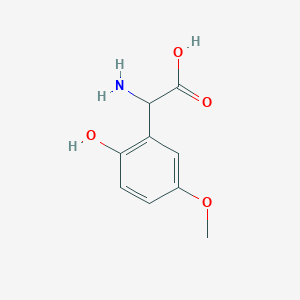
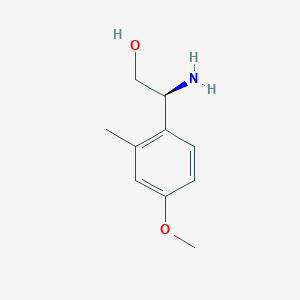
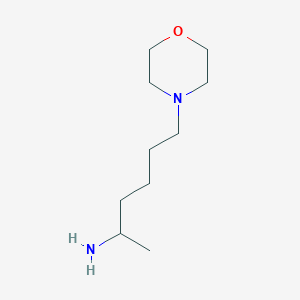
![tert-Butyl 2-chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate](/img/structure/B13614674.png)
